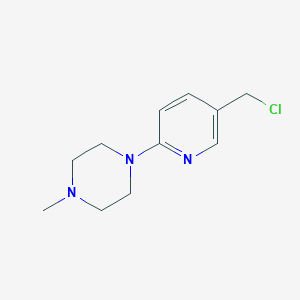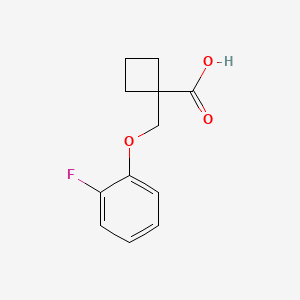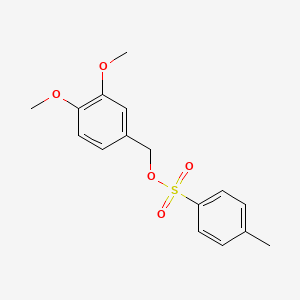
3,4-Dimethoxybenzyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxybenzyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C16H18O5S and a molecular weight of 322.4 g/mol . This compound is known for its unique chemical structure, which includes a 3,4-dimethoxybenzyl group and a 4-methylbenzenesulfonate group. It is used in various scientific research applications due to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxybenzyl 4-methylbenzenesulfonate typically involves the reaction of 3,4-dimethoxybenzyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxybenzyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include substituted benzyl derivatives.
Oxidation: Products include aldehydes, carboxylic acids, and quinones.
Reduction: Products include benzyl alcohols and other reduced forms.
Scientific Research Applications
3,4-Dimethoxybenzyl 4-methylbenzenesulfonate is used in various scientific research fields:
Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxybenzyl 4-methylbenzenesulfonate involves its ability to act as a protecting group for thiol moieties, increasing the solubility and stability of precursors in chemical reactions . The compound is cleaved off during monolayer formation, especially at elevated temperatures and in the presence of protons (trifluoroacetic acid). This property is utilized in the formation of high-quality self-assembled monolayers.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzyl chloride: Similar in structure but lacks the sulfonate group.
4-Methylbenzenesulfonyl chloride: Contains the sulfonate group but lacks the 3,4-dimethoxybenzyl group.
3,4-Dimethoxybenzyl alcohol: Contains the 3,4-dimethoxybenzyl group but lacks the sulfonate group.
Uniqueness
3,4-Dimethoxybenzyl 4-methylbenzenesulfonate is unique due to its combination of the 3,4-dimethoxybenzyl group and the 4-methylbenzenesulfonate group, which imparts specific chemical properties and reactivity. This combination makes it particularly useful in the formation of self-assembled monolayers and other specialized applications in chemistry and materials science.
Properties
Molecular Formula |
C16H18O5S |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H18O5S/c1-12-4-7-14(8-5-12)22(17,18)21-11-13-6-9-15(19-2)16(10-13)20-3/h4-10H,11H2,1-3H3 |
InChI Key |
AGMDNSSGIHDDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


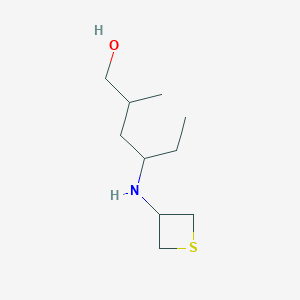
![Tert-butyl3-[cyano(fluoro)methyl]azetidine-1-carboxylate](/img/structure/B13016405.png)
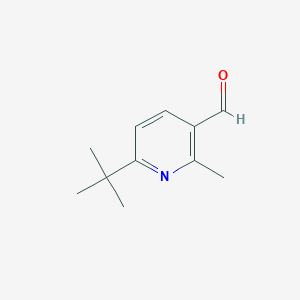
![N-cyclopropylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13016417.png)
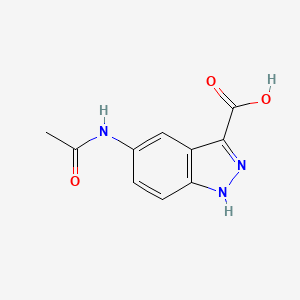
![2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol](/img/structure/B13016435.png)
![2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13016446.png)
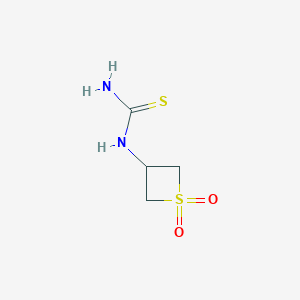
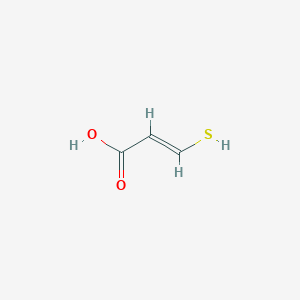
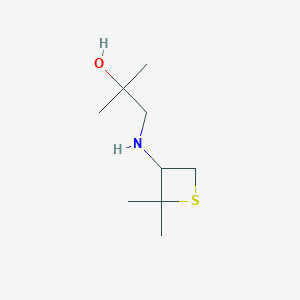
![(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13016460.png)
